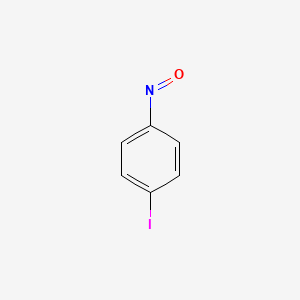

1-Iodo-4-nitrosobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13125-93-4 |

|---|---|

Molecular Formula |

C6H4INO |

Molecular Weight |

233.01 g/mol |

IUPAC Name |

1-iodo-4-nitrosobenzene |

InChI |

InChI=1S/C6H4INO/c7-5-1-3-6(8-9)4-2-5/h1-4H |

InChI Key |

OORNJEMTTOSEKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=O)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Iodo 4 Nitrosobenzene

Classical Synthetic Approaches

The most established route involves the diazotization of 4-nitroaniline (B120555) followed by an iodination reaction, a variant of the Sandmeyer reaction, to produce 1-iodo-4-nitrobenzene (B147127).

Diazotization-Iodination Procedures for 4-Nitroaniline Precursor

The conversion of aromatic primary amines into diazonium salts, a process known as diazotization, is a cornerstone of synthetic organic chemistry. stackexchange.com For the synthesis of 1-iodo-4-nitrobenzene, the precursor 4-nitroaniline is treated with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric or hydrochloric acid. stackexchange.comnih.govresearchgate.net The resulting diazonium salt is highly reactive and is immediately treated with a source of iodide, such as potassium iodide or sodium iodide, to replace the diazonium group with iodine, yielding 1-iodo-4-nitrobenzene with the evolution of nitrogen gas. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The success of the diazotization-iodination sequence is highly dependent on rigorous control of reaction parameters to maximize the yield and purity of the resulting 1-iodo-4-nitrobenzene.

Temperature Control: This is arguably the most critical factor. Diazonium salts are thermally unstable and can decompose or undergo side reactions at elevated temperatures. stackexchange.comechemi.com The reaction is typically conducted at low temperatures, generally between 0°C and 10°C, using an ice bath to dissipate the heat generated during the exothermic diazotization process. stackexchange.comechemi.com Maintaining this low temperature throughout the addition of the nitrite solution and the subsequent addition to the iodide solution is key to preventing the formation of unwanted byproducts. stackexchange.com

Reagent Addition: The slow, dropwise addition of the cold sodium nitrite solution to the acidic solution of 4-nitroaniline is crucial. stackexchange.com Similarly, the subsequent addition of the diazonium salt solution to the potassium iodide solution should be performed cautiously to control the reaction rate and nitrogen evolution. stackexchange.com

Acidic Medium: A strong acidic environment is necessary for the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt. nih.gov Sulfuric acid is commonly employed for this purpose. nih.govechemi.com Some modern protocols have explored the use of acidic ionic liquids or sulfonic acid-based cation-exchange resins as recyclable and milder proton sources.

The table below summarizes typical reaction parameters for the synthesis of 1-iodo-4-nitrobenzene.

| Parameter | Condition | Rationale |

| Precursor | 4-Nitroaniline | Readily available aromatic amine. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in H₂SO₄/H₂O | In situ generation of nitrous acid. |

| Iodide Source | Potassium Iodide (KI) or Sodium Iodide (NaI) | Nucleophile to replace the diazonium group. |

| Temperature | 0°C - 10°C | Prevents decomposition of the unstable diazonium salt and minimizes side reactions. stackexchange.comechemi.com |

| Addition Rate | Slow / Dropwise | Controls the exothermic reaction and rate of nitrogen evolution. stackexchange.com |

Mitigation of Side Reactions and Byproduct Formation

Several side reactions can occur during the synthesis of 1-iodo-4-nitrobenzene, leading to impurities and reduced yields.

Phenol (B47542) Formation: If the reaction temperature rises significantly, the diazonium group can be replaced by a hydroxyl group from the aqueous solvent, leading to the formation of 4-nitrophenol (B140041) as a significant impurity. stackexchange.comresearchgate.net Strict temperature control below 10°C is the primary method to mitigate this. stackexchange.com

Azo Coupling: The highly reactive diazonium ion can act as an electrophile and attack another activated aromatic ring (such as the starting 4-nitroaniline) to form colored azo compounds. stackexchange.comechemi.com While the nitro group deactivates the ring, making this less likely than with activated anilines, keeping the temperature low and avoiding an excess of the amine precursor minimizes this side reaction. stackexchange.com

Phenyl Cation Formation: Decomposition of the diazonium salt can also generate a highly reactive phenyl cation, which will react indiscriminately with any nucleophile present, including water, further contributing to phenol impurities. stackexchange.comechemi.com

Residual Nitrous Acid: Any excess nitrous acid should be destroyed before the final product isolation, as it can lead to undesired side reactions. The addition of urea (B33335) is a common method for this purpose, as it reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.

Advanced and Green Synthetic Methods

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies. These include electrochemical methods and specialized catalytic reductions.

Electrolytic Preparation of Hypervalent Iodine Species from 1-Iodo-4-nitrobenzene

1-Iodo-4-nitrobenzene serves as a stable precursor for the electrochemical synthesis of hypervalent iodine(III) reagents. These reagents are powerful and selective oxidants in organic synthesis. The process involves the anodic oxidation of the iodine atom in 1-iodo-4-nitrobenzene. For instance, the direct electrolysis of 1-iodo-4-nitrobenzene in the presence of triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as both a supporting electrolyte and a fluorine source can yield 4-(difluoroiodo)nitrobenzene. rsc.org This electrosynthesis can be performed under constant current conditions and provides a route to hypervalent iodine compounds that can be difficult to prepare using conventional chemical oxidants. rsc.orgnih.gov

Mechanistic Investigations of Reactions Involving 1 Iodo 4 Nitrosobenzene

Pathways in Hypervalent Iodine Chemistry

Hypervalent iodine compounds, or iodanes, are reagents in which iodine possesses a formal oxidation state higher than +1, making them powerful tools in organic synthesis for oxidation and group transfer reactions. princeton.eduwikipedia.org The ability of an iodoarene to form stable hypervalent intermediates is a cornerstone of this chemistry.

The formation of hypervalent iodine(III) species, or λ³-iodanes, typically involves the oxidation of an iodoarene precursor. wikipedia.orgdiva-portal.org For a generic iodoarene (ArI), oxidation in the presence of ligands (X) leads to the formation of ArIX₂ type compounds, which exhibit a pseudotrigonal bipyramidal geometry. princeton.eduscripps.edu

Direct experimental studies on the formation of hypervalent iodine intermediates starting from 1-iodo-4-nitrosobenzene are not extensively documented in the reviewed literature. This is likely due to the inherent reactivity of the nitroso group, which can complicate oxidation reactions. However, based on general principles, one could postulate a pathway. The oxidation of this compound with a suitable oxidizing agent, such as peracetic acid or m-chloroperbenzoic acid (mCPBA), in the presence of ligands like acetate (B1210297) or trifluoroacetate, would be the logical route to the corresponding iodine(III) species, (diacetoxyiodo)-4-nitrosobenzene or [bis(trifluoroacetoxy)iodo]-4-nitrosobenzene.

Research on the closely related 1-iodosyl-4-nitrobenzene, an iodine(III) species derived from 1-iodo-4-nitrobenzene (B147127), indicates that such compounds can be prepared and studied. nih.govarkat-usa.org LC-MS analyses have shown that, unlike iodosylbenzene which is polymeric, 4-substituted iodosylarenes like 1-iodosyl-4-nitrobenzene can exist in monomeric form in solution, which is a prerequisite for their reactivity. nih.govarkat-usa.org The strong electron-withdrawing nature of a nitroso group would be expected to influence the electrophilicity of the iodine center, potentially affecting the stability and formation kinetics of any resulting hypervalent species.

The reactivity of hypervalent iodine reagents is centered on the electrophilic nature of the iodine atom and the excellent leaving group ability of the aryl-iodine(III) moiety. princeton.eduub.edu The reactions they undergo are diverse, including oxidations, arylations, and other group transfer reactions. nsf.gov

In the absence of direct experimental data for hypervalent iodine species derived from this compound, their reactivity profile must be inferred. The presence of the nitroso group would likely render the iodine center highly electrophilic. This could make the hypothetical ArI(OAc)₂ species a potent oxidizing agent. Furthermore, studies on other hypervalent iodine compounds show that the ligands attached to the iodine atom dictate the reagent's specific reactivity. scripps.edu For instance, a hypothetical (diacetoxyiodo)-4-nitrosobenzene could potentially participate in oxidative functionalizations.

Mechanistic studies on other hypervalent iodine reagents have revealed pathways involving ligand exchange followed by reductive elimination. princeton.edu It is also known that intramolecular interactions can play a significant role. For example, in o-nitroiodobenzene derivatives, a strong interaction between the nitro group's oxygen and the iodine atom has been observed, influencing the compound's structure and reactivity. researchgate.net A similar intramolecular interaction in a para-substituted nitroso compound is less likely, but the electronic influence of the group on the aromatic ring would still be a major factor in the reactivity of any derived hypervalent species.

Reduction Mechanisms

The most well-documented role of this compound is as a key, albeit often transient, intermediate in the reduction of 1-iodo-4-nitrobenzene to 4-iodoaniline (B139537). This transformation is of synthetic importance, and understanding its mechanism allows for optimization of reaction conditions to achieve high selectivity.

The catalytic hydrogenation of nitroarenes to their corresponding anilines is a fundamental industrial process. Mechanistic studies have shown that this reduction does not occur in a single step but proceeds through several intermediates, with the nitrosoarene being a pivotal one. nih.govlboro.ac.uk

The generally accepted pathway for the reduction of a nitroarene (ArNO₂) to an aniline (B41778) (ArNH₂) involves the following steps:

ArNO₂ → ArNO (Nitroso intermediate)

ArNO → ArNHOH (Hydroxylamine intermediate)

ArNHOH → ArNH₂ (Aniline product)

In the context of 1-iodo-4-nitrobenzene, mechanistic investigations using iron-based catalysts have confirmed that the reaction proceeds via a this compound intermediate. nih.govbath.ac.ukresearchgate.net Kinetic studies, EPR spectroscopy, and mass spectrometry analyses support a mechanism involving two interlinked catalytic cycles where an iron-hydride is the key active catalyst. nih.govbath.ac.uk The nitroso intermediate is the likely product of the first cycle. Monitoring the reaction using nitrosobenzene (B162901) instead of nitrobenzene (B124822) leads to a much faster reaction, confirming its role as an on-pathway intermediate. nih.gov

Different catalysts and conditions can be employed to improve selectivity. For instance, Ru-Fe/Al₂O₃ catalysts have been used in continuous flow processes for the hydrogenation of 1-iodo-4-nitrobenzene, achieving high conversion and selectivity for 4-iodoaniline, thereby minimizing the undesired side reaction of deiodination to aniline. researchgate.net The choice of reductant is also critical; using phenylsilane (B129415) instead of borane (B79455) reagents can allow for the chemoselective reduction of the nitro group in the presence of other reducible functionalities like carbonyls. nih.govresearchgate.net

| Catalyst System | Reductant | Key Mechanistic Finding | Product Yield (4-iodoaniline) | Reference |

| Iron(salen) Complex | HBpin / H₃SiPh | Proceeds via a nitroso intermediate and an on-cycle iron hydride. | Not specified | nih.govresearchgate.net |

| Iron(II) acetate / 4,7-dimethoxyphenanthroline | PhSiH₃ | Reaction proceeds via a nitrosoarene intermediate. | Not specified | nih.gov |

| Ru-Fe/Al₂O₃ | H₂ | High selectivity for 4-iodoaniline, minimizing dehalogenation. | ~82% | researchgate.net |

| PdNPs / 4-Me-pyridine | CO/H₂O | Nanoparticles show high catalytic activity for nitro reduction. | Not specified | mdpi.com |

Electrochemical methods offer an alternative, often milder, route for the reduction of nitroarenes. The mechanism of electrochemical reduction also involves the formation of nitroso and hydroxylamine (B1172632) intermediates. The process is initiated by a single-electron transfer to the nitroarene to form a radical anion.

For substituted nitrobenzenes, including halogenated derivatives, highly selective reduction to the corresponding aniline can be achieved using a polyoxometalate redox mediator. acs.org The mediator is first reduced at the cathode and then reacts in solution with the nitroarene substrate. This indirect, mediated approach often provides higher selectivity compared to the direct reduction of the substrate on the electrode surface. acs.org

Substitution Reaction Dynamics

The study of substitution reactions on the this compound molecule is constrained by its nature as a reactive intermediate. In the primary context where it is observed—the reduction of 1-iodo-4-nitrobenzene—the reaction conditions are reductive, favoring further transformation of the nitroso group rather than substitution at the aromatic ring or the iodine atom.

The presence of a strong electron-withdrawing nitro group on 1-iodo-4-nitrobenzene activates the ring towards nucleophilic aromatic substitution and also influences the reactivity of the C-I bond. solubilityofthings.com However, the nitroso group, while also electron-withdrawing, is highly susceptible to reduction, oxidation, and dimerization. This inherent reactivity makes it challenging to isolate and study its substitution reactions under typical conditions. Mechanistic investigations into the substitution dynamics of this compound are therefore scarce in the literature. Any potential substitution reaction would have to compete with the rapid reduction of the nitroso group itself, a competition that reduction typically wins under the conditions where the nitroso intermediate is formed. nih.gov

Nucleophilic Aromatic Substitution Involving the Aromatic Iodo Group

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. For this reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, a condition fulfilled in this compound by the para-nitroso substituent. wikipedia.orglibretexts.org The SNAr mechanism is a two-step addition-elimination process. wikipedia.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodo group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of the nitroso group in the para position is crucial as it effectively delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it and facilitating its formation. libretexts.orgyoutube.com In the second, faster step, the leaving group—in this case, the iodide ion—is expelled, and the aromaticity of the ring is restored. youtube.com

An interesting aspect of the SNAr reaction is the trend in leaving group ability of the halogens. Contrary to SN1 and SN2 reactions where iodide is an excellent leaving group, in SNAr reactions, fluoride (B91410) is often the best leaving group. youtube.com This is because the first step, the nucleophilic attack, is rate-determining. The highly electronegative fluorine atom creates a more polarized C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Cross-Coupling Reaction Mechanisms (e.g., Palladium-Catalyzed Processes)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. The high reactivity of the carbon-iodine bond makes it particularly suitable for these processes.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The generally accepted catalytic cycle for the Suzuki coupling of this compound is as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex, which inserts into the carbon-iodine bond. This forms a square planar Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The next step is transmetalation. The base activates the organoboron species to form a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the iodide. wikipedia.org

Reductive Elimination: Finally, the two organic groups on the palladium complex couple in a reductive elimination step, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.com

While the iodo group is the typical reactive site, it is noteworthy that under specific conditions with particular ligands, the nitro group itself can be made to undergo Suzuki-Miyaura coupling, showcasing the rich and tunable reactivity of such substituted arenes. organic-chemistry.org

Heck-Mizoroki Reaction:

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The catalytic cycle for the Heck reaction with this compound proceeds through these key steps:

Oxidative Addition: Similar to the Suzuki coupling, the reaction starts with the oxidative addition of this compound to a Pd(0) catalyst, forming an arylpalladium(II) iodide complex. wikipedia.orglibretexts.org

Migratory Insertion (Carbopalladation): The alkene then coordinates to the palladium complex, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. This step forms a new carbon-carbon bond and a new alkylpalladium(II) intermediate. wikipedia.orgyoutube.com

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon (a β-hydrogen) is eliminated. This step forms the final substituted alkene product and a hydridopalladium(II) complex. youtube.com

Reductive Elimination/Base Regeneration: The catalyst is regenerated by the reductive elimination of HI from the hydridopalladium(II) complex, a process facilitated by a base present in the reaction mixture. youtube.com

Sonogashira Coupling:

The Sonogashira coupling reaction provides a powerful method for the synthesis of aryl alkynes by coupling an aryl halide with a terminal alkyne. A study on the cross-coupling of the closely related 1-iodo-4-nitrobenzene with phenylacetylene (B144264) demonstrated a smooth reaction in quantitative yield using a palladium catalyst. nih.gov The mechanism is similar to other cross-coupling reactions, involving oxidative addition, followed by transmetalation with a copper(I) acetylide (formed in situ), and subsequent reductive elimination.

Table 1: Example of a Palladium-Catalyzed Sonogashira Cross-Coupling Reaction

| Aryl Halide | Alkyne | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | Dabco | Quantitative | nih.gov |

Oxidative Transformations

The nitroso group in this compound is not merely a spectator or an activating group; it can actively participate in and mediate oxidative reactions, particularly under photochemical conditions.

Photo-oxidative Pathways of Nitrosobenzene Derivatives

Nitroarenes, which are structurally related to nitrosoarenes, can act as effective surrogates for ozone in the oxidative cleavage of alkenes when subjected to light. cardiff.ac.ukscispace.com Upon photoexcitation, these compounds can engage in a radical [3+2] cycloaddition with olefins. scispace.com This forms "N-doped" ozonides, which are more stable and safer to handle than traditional ozonides. scispace.com

It is mechanistically plausible that this compound and other nitrosoarenes participate in similar photo-oxidative pathways. Upon irradiation, the nitroso compound can be excited to a triplet state. This excited species can then react with an alkene in a cycloaddition manner. The resulting dioxazolidine intermediate can subsequently fragment, leading to the oxidative cleavage of the alkene C=C bond to form carbonyl compounds. cardiff.ac.uknih.gov The specific pathway and efficiency can be tuned by the electronic properties of the substituents on the nitrosobenzene ring.

Oxidative Cleavage Reactions Mediated by Nitrosobenzene Species

Following the photo-induced formation of the "N-doped" ozonide or dioxazolidine intermediate, the cleavage of the carbon-carbon double bond of the original alkene occurs. scispace.com This cleavage can be triggered under mild hydrolytic conditions. scispace.com The process breaks down the intermediate to yield two carbonyl compounds, effectively cleaving the olefin. This method, using photoexcited nitroarenes, has been shown to be tolerant of a wide array of functional groups and can offer high regioselectivity in molecules with multiple C=C bonds. cardiff.ac.ukscispace.com This suggests that nitrosobenzene-mediated oxidative cleavage could be a valuable synthetic tool, providing a milder alternative to traditional ozonolysis or permanganate/osmate-based oxidations. libretexts.org

Dimerization and Reversible Dissociation Phenomena in Nitrosobenzene Chemistry

A characteristic feature of aromatic nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. wikipedia.org In the solid state, this compound, like nitrosobenzene itself, typically exists as a pale-yellow dimeric species, known as an azodioxybenzene (or azoxybenzene (B3421426) dioxide). wikipedia.org In solution, this dimer can reversibly dissociate into its monomeric form, which is intensely colored—often green or blue. wikipedia.orgacs.org

This equilibrium is governed by Le Châtelier's principle and can be influenced by several factors:

Temperature: Higher temperatures favor the formation of the monomer. wikipedia.org

Concentration: Dilute solutions favor the monomer. wikipedia.org

Solvent: The polarity of the solvent can influence the position of the equilibrium. For instance, water has been shown to shift the equilibrium toward the more polar dimer structure. nih.gov

The dimer exists as cis and trans isomers due to the N=N double bond, and the isomerization between these forms can occur through the monomeric intermediate. wikipedia.org The monomer itself is a radical species, which explains its high reactivity. The equilibrium constant for this dimerization has been determined for various nitroso compounds, highlighting that in some conditions, only a minor fraction of the compound may exist as the reactive monomer. nih.gov Recent studies have also shown that the monomer-dimer distribution can be manipulated through supramolecular encapsulation in host molecules like cyclodextrins. acs.orgnih.gov

Advanced Applications of 1 Iodo 4 Nitrosobenzene in Organic Transformations

Role in Complex Molecule Synthesis

The dual functionality of 1-iodo-4-nitrobenzene (B147127), where the nitro group can be readily transformed and the iodo group can participate in various coupling reactions or be converted into a hypervalent iodine species, makes it an important intermediate in multi-step organic synthesis.

One of the most fundamental transformations of 1-iodo-4-nitrobenzene is the selective reduction of its nitro group to an amine, yielding 4-iodoaniline (B139537). This product is a crucial intermediate for manufacturing polymers, dyes, and pharmaceuticals. researchgate.net The primary challenge in this synthesis is to reduce the nitro group while preserving the C-I bond, which is susceptible to hydrodehalogenation (replacement of iodine with hydrogen).

Recent research has focused on developing highly selective and stable heterogeneous catalysts for the continuous flow hydrogenation of 1-iodo-4-nitrobenzene. For instance, ruthenium-based nanoparticle catalysts promoted with other metals have shown high efficacy. In one study, a Ru-Fe/Al₂O₃ catalyst demonstrated excellent performance in a continuous flow process, achieving high conversion of 1-iodo-4-nitrobenzene and high selectivity for 4-iodoaniline with minimal formation of the dehalogenated byproduct, aniline (B41778). researchgate.net

Performance of Ru-Fe/Al₂O₃ Catalyst in Continuous Flow Hydrogenation of 1-Iodo-4-nitrobenzene researchgate.net

Conditions: 1 g Ru-Fe/Al₂O₃ catalyst, 80 °C, 50 bar, 0.05 M 1-iodo-4-nitrobenzene in THF/H₂O.

| Time (hours) | 1-Iodo-4-nitrobenzene Conversion (%) | 4-Iodoaniline Yield (%) | Aniline Yield (%) |

|---|---|---|---|

| 1.5 | 100 | 82 | <0.5 |

| 7 | 100 | ~81 | <0.5 |

Other methods, such as electrocatalytic reduction using a polyoxometalate redox mediator, have also been developed to afford anilines from nitroarenes in aqueous solutions at room temperature, avoiding the need for high-pressure hydrogen gas. researchgate.net

Aromatic heterocycles are core structures in many biologically active compounds. 1-Iodo-4-nitrobenzene and its derivatives serve as key starting materials for constructing these complex ring systems, particularly benzimidazoles. Benzimidazoles exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.gov The required o-phenylenediamine can be prepared from a corresponding o-nitroaniline precursor. By starting with a functionalized nitroarene like 1-iodo-4-nitrobenzene, chemists can introduce substituents onto the benzimidazole (B57391) core. A common strategy involves the reduction of a 2-nitroaniline (B44862) derivative to a 1,2-diamine, which then undergoes cyclization. organic-chemistry.org For example, a one-pot procedure using iron powder and formic acid can convert aromatic 2-nitroamines into benzimidazoles, demonstrating broad functional group compatibility. organic-chemistry.org The iodo-substituted aniline derived from 1-iodo-4-nitrobenzene can be further functionalized via cross-coupling reactions before or after the formation of the heterocyclic ring, providing a versatile route to a library of complex molecules.

1-Iodo-4-nitrobenzene is cited as a reagent used in specialized organic transformations such as the stereoselective semihydrogenation of alkynes. chemicalbook.com The goal of alkyne semihydrogenation is the selective conversion of an alkyne to an alkene, avoiding over-reduction to the corresponding alkane. bohrium.com Controlling the stereochemistry to produce either the (E)- or (Z)-alkene is a significant challenge. bohrium.comchemrxiv.org

While specific mechanistic details involving 1-iodo-4-nitrobenzene in this context are specialized, the field relies on sophisticated catalytic systems. chemicalbook.com For instance, palladium-based catalysts are often used, and their selectivity can be modified by additives. bohrium.com An efficient method for the E-selective semihydrogenation of internal alkynes was developed using a combination of a palladium catalyst (Cl₂Pd(PPh₃)₂) with zinc iodide (ZnI₂), which proceeds through syn-hydrogenation followed by isomerization to afford the E-alkene. nih.gov The electronic properties of substituents on aromatic alkynes can influence the reaction, and reagents like 1-iodo-4-nitrobenzene can be incorporated into substrates to study these effects or to provide a handle for subsequent synthetic steps.

The framework of 1-iodo-4-nitrobenzene is also instrumental in the synthesis of novel arylisoquinolones, a class of compounds investigated for their anti-inflammatory activity. chemicalbook.com The iodo- and nitro-functionalized ring can be elaborated through a series of reactions, including coupling and cyclization steps, to build the complex arylisoquinolone scaffold. The presence of the iodine atom is particularly crucial as it allows for the application of modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira reactions) to form key carbon-carbon bonds, while the nitro group can be transformed into other functionalities to modulate the biological properties of the final molecule.

Utility in Catalytic Systems

Beyond its role as a structural component, 1-iodo-4-nitrobenzene is a key precursor for generating powerful oxidizing agents used in modern catalytic processes.

Hypervalent iodine compounds are a class of reagents that have gained prominence as mild, selective, and environmentally benign oxidants, serving as alternatives to toxic heavy-metal-based reagents. arkat-usa.orgnsf.gove-bookshelf.de Iodoarenes, such as 1-iodo-4-nitrobenzene, are the starting materials for the synthesis of these powerful oxidants.

The oxidation of an iodoarene produces λ³-iodanes (Iodine(III)) or λ⁵-iodanes (Iodine(V)). Common methods involve oxidation with agents like peracetic acid or potassium bromate. arkat-usa.org For 1-iodo-4-nitrobenzene, the strong electron-withdrawing nature of the nitro group influences the stability and oxidizing power of the resulting hypervalent iodine species. For example, 1-[Bis(trifluoroacetoxy)iodo]-4-nitrobenzene has been synthesized and characterized, showcasing the accessibility of these reagents. nii.ac.jp Studies have also investigated the structure and stability of 1-iodosyl-4-nitrobenzene in solution. e-bookshelf.de

These generated oxidants are highly effective in a variety of transformations, most notably in C–H functionalization reactions. This cutting-edge field allows for the direct conversion of C-H bonds into new functional groups, offering more efficient and atom-economical synthetic routes. The hypervalent iodine reagents derived from precursors like 1-iodo-4-nitrobenzene can mediate oxidative coupling reactions, cyclizations, and the introduction of heteroatoms, enabling the construction of complex molecular architectures under mild conditions. arkat-usa.org

Hypervalent Iodine(III) Reagent Derived from 1-Iodo-4-nitrobenzene nii.ac.jp

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 1-[Bis(trifluoroacetoxy)iodo]-4-nitrobenzene | 71 | 158-159 |

Application in Cross-Coupling Methodologies (e.g., Suzuki Coupling)

1-iodo-4-nitrobenzene is a frequently used substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The high reactivity of the carbon-iodine bond in 1-iodo-4-nitrobenzene, further activated by the para-nitro group, allows these reactions to proceed under relatively mild conditions. researchgate.net Researchers have explored various catalytic systems to optimize the Suzuki coupling of this compound, achieving high yields with different coupling partners. For instance, studies have demonstrated the use of palladium nanoparticles supported on materials like multi-walled carbon nanotubes (MWCNT) and magnetic fibrous nanocatalysts for efficient and recyclable catalysis. researchgate.netresearchgate.net

Detailed research findings have shown the impact of various reaction parameters on the efficiency of the Suzuki coupling with 1-iodo-4-nitrobenzene.

Table 1: Selected Research Findings on Suzuki Coupling of 1-Iodo-4-nitrobenzene with Phenylboronic Acid

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/Fe3O4@SiO2@KCC-1 | K2CO3 | Ethanol | 80 | 3 | 97 | researchgate.net |

| MWCNT/PdNP-1 | Sodium Acetate (B1210297) | Methanol (B129727) | 70 | - | High | researchgate.net |

| Pd(OAc)2 | Dabco | - | - | - | Quantitative | nih.govresearchgate.net |

Beyond the Suzuki reaction, 1-iodo-4-nitrobenzene is also employed in other cross-coupling methodologies like the Sonogashira coupling, which pairs aryl halides with terminal alkynes to form aryl-alkyne structures. nih.govresearchgate.net In one study, the cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene (B144264) proceeded smoothly to give a quantitative yield using a palladium acetate catalyst. nih.govresearchgate.net

Participation in Halide Transfer Reactions

The concept of "halide transfer" is central to the utility of 1-iodo-4-nitrobenzene in cross-coupling reactions. The initial and often rate-determining step in these catalytic cycles is the oxidative addition, which involves the cleavage of the carbon-iodine bond and the transfer of the iodide atom from the benzene (B151609) ring to the metal center (e.g., palladium). libretexts.org

The C–I bond is the weakest among the carbon-halogen bonds, making iodoarenes like 1-iodo-4-nitrobenzene highly reactive substrates for oxidative addition compared to their bromo- or chloro-analogs. researchgate.net The electron-withdrawing nitro group further polarizes the C-I bond, facilitating its cleavage. This high reactivity allows catalytic reactions to occur under milder conditions, often at lower temperatures and with lower catalyst loadings. This predictable and efficient halide transfer is a key reason for its widespread use as a building block in syntheses where reliable formation of a key bond is required. solubilityofthings.com

Contribution to Materials Science and Supramolecular Chemistry

The unique electronic properties and synthetic accessibility of 1-iodo-4-nitrobenzene and its derivatives make them valuable components in the field of materials science.

Development of Photoresponsive Materials

1-iodo-4-nitrobenzene serves as a key precursor for azobenzene (B91143) derivatives, a class of molecules famous for their photoresponsive behavior. nih.gov Azobenzenes can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths, leading to significant changes in their geometry and, consequently, the macroscopic properties of the materials they are part of. This property is foundational for creating photoresponsive materials, such as photoswitchable polymers and liquid crystals. The synthesis of unsymmetrical azobenzenes, which often possess tailored photo-physical properties, can be achieved using nitrosoarenes, which can be prepared from nitroaromatic precursors. nih.gov

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. 1-iodo-4-nitrobenzene is an attractive building block for such assemblies due to its rigid structure and the potential for its derivatives to engage in various intermolecular forces like hydrogen bonding, halogen bonding, and π–π stacking. psu.edu These interactions can guide the self-assembly of molecules into larger, ordered structures. nih.govusf.edu The ability to functionalize the molecule at two distinct sites (the iodo and nitro groups) allows for the programmed construction of complex architectures. solubilityofthings.com

Precursors for Non-symmetrical Azobenzene Derivatives

The synthesis of azobenzenes with different substituents on each aromatic ring (non-symmetrical or unsymmetrical azobenzenes) is crucial for fine-tuning their electronic and photochromic properties. nih.govrsc.org 1-iodo-4-nitrobenzene is a valuable starting material in multi-step syntheses to achieve this. One common strategy, the Mills reaction, involves the condensation of a nitrosobenzene (B162901) derivative with an aniline. nih.gov Alternatively, modern cross-coupling strategies, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond, leading to diarylhydrazine intermediates that can be oxidized to the final azobenzene product. acs.org The presence of the iodo-group allows for an initial coupling reaction, followed by the transformation of the nitro group (e.g., reduction to an amine) to prepare it for the subsequent azo-group formation.

Formation of Nanostructures (e.g., Nanowires)

Remarkably, 1-iodo-4-nitrobenzene molecules have been shown to self-assemble into well-defined nanostructures directly on a solid substrate. psu.edu In one study, scanning tunneling microscopy (STM) revealed that these molecules form nanowires on a graphite (B72142) surface at room temperature. psu.edu

These nanowires can extend for hundreds of nanometers to micrometers in length, with diameters ranging from a few to tens of nanometers. psu.edu The proposed mechanism for this assembly involves the formation of a four-membered ring between the nitro group of one molecule and the iodine atom of an adjacent molecule through intermolecular interactions. This head-to-tail arrangement links the molecules into long molecular wires, which then bundle together via van der Waals forces to form the observed nanowires. psu.edu This demonstrates a bottom-up approach to creating one-dimensional organic nanostructures with potential applications in nanoscale electronics and optoelectronics. psu.edu

Computational and Theoretical Studies of 1 Iodo 4 Nitrosobenzene

Quantum Chemical Investigations

A fundamental understanding of 1-iodo-4-nitrosobenzene from a theoretical standpoint is currently unavailable. To rectify this, the following quantum chemical investigations would be necessary.

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. researchgate.net As of now, no specific DFT calculations for this compound have been published. Such studies would be invaluable for determining key properties like optimized molecular geometry, bond lengths, and bond angles. This would provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. libretexts.orgmasterorganicchemistry.comleah4sci.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides insights into the molecule's electronic stability and its potential to participate in chemical reactions. libretexts.org For this compound, there is no available data on its HOMO-LUMO energies or the spatial distribution of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding by translating the complex wave function of a molecule into localized bonds and lone pairs. wisc.eduq-chem.com This method can elucidate the nature of the covalent and non-covalent interactions within a molecule, including charge transfer and delocalization effects. wisc.edu Currently, no NBO analysis has been reported for this compound, leaving a void in our understanding of its detailed electronic structure and bonding characteristics.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.comresearchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Without any published MEP maps for this compound, our ability to predict its intermolecular interactions and reactive sites is limited.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and likely mechanisms of various transformations. At present, there are no published computational studies that model the reaction mechanisms involving this compound. Such research would be critical for understanding its reactivity and for designing new synthetic routes.

Analysis of Substituent Effects on Reactivity and Stability

The presence and nature of substituent groups on an aromatic ring significantly influence its reactivity and stability. libretexts.org The interplay between the electron-withdrawing or -donating properties of the iodo and nitroso groups in this compound will dictate its chemical behavior. However, a detailed computational analysis of these substituent effects is currently absent from the scientific literature. Such a study would involve comparing the properties of this compound with related substituted benzenes to quantify the impact of each group on the molecule's electronic structure and reactivity.

Spectroscopic and Analytical Characterization Techniques for 1 Iodo 4 Nitrosobenzene

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of 1-iodo-4-nitrosobenzene, offering insights into its bonding and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a principal technique for identifying the functional groups within a molecule. For this compound, a key diagnostic signal is the stretching vibration of the nitroso (-N=O) group. In its monomeric form, the solid compound exhibits a characteristic band for the N=O stretching mode in the region of 1485-1490 cm⁻¹. The absence of bands characteristic of azodioxy dimers in some reported spectra suggests that the solid can exist solely as the monomeric units. However, it is noteworthy that 4-iodonitrosobenzene has also been isolated as the (E)-azodioxy dimer, which would present a different IR spectrum. The analysis is typically performed on a sample prepared as a KBr disc, with spectra recorded on an FTIR spectrometer.

| Vibrational Mode | Frequency Range (cm⁻¹) (Monomer) |

| N=O Stretch | 1485 - 1490 |

Raman Spectroscopy

While Raman spectroscopy is a valuable complementary technique to FTIR for analyzing molecular vibrations, specific Raman spectral data for this compound is not extensively detailed in the surveyed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the aromatic ring. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of this compound typically appear as two distinct doublets, reflecting the para-substitution pattern.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.61 | Doublet | 8.5 |

| Aromatic CH | 8.04 | Doublet | 8.4 |

Spectra recorded on a 500 MHz instrument in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy details the carbon framework of the molecule. The spectrum of this compound in CDCl₃ shows distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atom attached to the nitroso group is significantly deshielded. Furthermore, solid-state ¹³C CP/MAS NMR has been employed to characterize the dimeric form of 4-iodonitrosobenzene.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-I | 105.5 |

| C-H | 121.8 |

| C-H | 138.7 |

| C-NO | 164.1 |

Spectra recorded on a 126 MHz instrument in CDCl₃.

It is important to note that in solution, this compound can exist in a dynamic equilibrium with its (Z)- and (E)-azodioxy dimers, which can influence the observed NMR spectra depending on the conditions and solvent.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence emission techniques, investigates the electronic transitions within the molecule. While these techniques are fundamental for characterizing chromophoric compounds like this compound, detailed experimental data such as specific absorption maxima (λmax) and emission spectra are not widely reported in the surveyed literature. The presence of the nitroso group and the iodine atom on the benzene (B151609) ring creates a chromophoric system that is expected to absorb in the UV-Visible region. The potential for monomer-dimer equilibrium in solution would also be expected to have a significant impact on the electronic absorption spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing C-nitroso compounds due to their characteristic absorption bands in the visible region, which are responsible for their typical blue or green color. These absorptions arise from n→π* electronic transitions within the nitroso group.

For aromatic nitroso compounds in general, the position of the absorption maximum (λmax) is sensitive to the electronic nature of substituents on the aromatic ring and the polarity of the solvent. Electron-donating groups tend to stabilize the quinoidal resonance structure, leading to a blueshift (shift to shorter wavelength), while electron-withdrawing groups cause a redshift (shift to longer wavelength). at.ua For instance, p-nitronitrosobenzene, which has a strong electron-withdrawing nitro group, exhibits a λmax at 780 nm. at.ua Given that iodine is a weakly deactivating group, one would predict the λmax for this compound to be in a similar region, likely modulated by solvent polarity. In polar solvents, a blueshift of the n→π* transition is typically observed. at.ua

Studies on various N-nitroso derivatives have shown absorption bands in the range of 370-425 nm. researchgate.net Additionally, the UV irradiation of azodioxy compounds (dimers of nitroso compounds) at low temperatures can generate the monomeric nitroso species, which can be detected by the appearance of a new signal in the UV-Vis spectrum. mdpi.com

Table 1: Representative UV-Vis Absorption Maxima for Substituted Nitrosobenzenes

| Compound | λmax (nm) | Notes |

| Nitrosobenzene (B162901) | 754.7 | Parent compound. at.ua |

| 4-Bromonitrosobenzene | 757.5 | Halogen-substituted. at.ua |

| p-Nitronitrosobenzene | 780 | Contains electron-withdrawing group. at.ua |

| p-Nitrosophenol | 697 | Contains electron-donating group. at.ua |

Note: Specific experimental UV-Vis data for this compound was not found in the searched literature. The data presented is for analogous compounds to provide context.

Photoelectron Spectroscopy (UPS)

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the ionization energies of their orbitals. For C-nitroso compounds, PES can identify the bands corresponding to the ionization from the n and π orbitals of the nitroso group.

Research on a series of nitrosobenzene derivatives has shown that while it is possible to identify bands from the nitroso group, only the n*(NO) band can be assigned unequivocally in many cases. hw.ac.ukrsc.org The ionization energies are influenced by the substituents on the benzene ring. hw.ac.uk X-ray Photoelectron Spectroscopy (XPS), a related technique, has been used to study the core ionization of nitrosobenzene dimers, providing insights into their electronic structure. acs.org

Specific UPS data for this compound is not available in the reviewed literature. However, the general principles suggest that its spectrum would show characteristic bands for the iodine lone pairs, the nitroso group orbitals, and the π-system of the benzene ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of a compound. While specific mass spectrometry data for this compound is not available, general fragmentation patterns for nitroaromatic compounds can be considered. For the related compound, 1-iodo-4-nitrobenzene (B147127) (C₆H₄INO₂), the molecular weight is approximately 249.01 g/mol . nih.gov

The mass spectrum of 1-iodo-4-nitrobenzene, obtained by electron ionization, is available from the NIST WebBook. nist.gov Key fragmentation pathways for nitroaromatics often involve the loss of the nitro group (NO₂) or a portion of it (e.g., NO). youtube.com Common fragments observed in the mass spectrum of nitrobenzene (B124822) derivatives include the phenyl cation (m/z 77) and fragments arising from the loss of acetylene (B1199291) (C₂H₂) from the phenyl cation (m/z 51). youtube.com

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 233 | [M - O]⁺ | Loss of an oxygen atom from the nitroso group. |

| 203 | [M - NO]⁺ | Loss of the nitroso group. |

| 127 | [I]⁺ | Iodine cation. |

| 76 | [C₆H₄]⁺ | Phenyl radical cation. |

Note: This table is predictive and based on general fragmentation patterns of related compounds. Experimental data for this compound is not available.

Advanced In-Situ Spectroscopic Techniques (e.g., ReactIR for Mechanistic Monitoring)

In-situ spectroscopic techniques, such as ReactIR (FT-IR spectroscopy), are powerful for monitoring reaction progress in real-time, providing insights into reaction kinetics and mechanisms. bruker.com These techniques allow for the observation of reactants, intermediates, products, and byproducts as they form and are consumed directly in the reaction vessel. bruker.comresearchgate.net

There are no specific studies found that utilize ReactIR to monitor the synthesis or reactions of this compound. However, the application of such techniques is highly relevant. For example, the synthesis of nitroso compounds often involves the oxidation of anilines or the reduction of nitro compounds. ReactIR could be used to track the disappearance of the starting material's characteristic vibrational bands and the appearance of the N=O stretching vibration of the nitroso product, which for C-nitroso compounds typically appears in the range of 1539-1621 cm⁻¹. baranlab.org Combining in-situ FT-IR with other techniques like NMR can provide even more comprehensive mechanistic details. magritek.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose.

For the related compound, 1-iodo-4-nitrobenzene, a TLC method using toluene (B28343) as the solvent has been described for monitoring its synthesis. chemicalbook.com The purity of a product can be assessed by the presence of a single spot on the TLC plate after development and visualization, typically using a UV lamp or an iodine chamber. youtube.com The retention factor (Rf) value is characteristic of a compound in a given solvent system and can be used for identification purposes.

While a specific TLC protocol for this compound is not documented in the searched literature, a suitable system would likely involve a non-polar to moderately polar mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), on a silica (B1680970) gel stationary phase. The colored nature of nitroso compounds would facilitate their visualization on the TLC plate.

Emerging Research Frontiers and Future Directions for 1 Iodo 4 Nitrosobenzene Chemistry

Innovations in Synthesis and Catalysis

The development of efficient and sustainable methods for chemical synthesis is a cornerstone of modern chemistry. For 1-iodo-4-nitrobenzene (B147127), research is actively pursuing novel catalytic systems and environmentally friendly procedures to improve its production and subsequent transformations.

Designing Novel Catalytic Systems for Enhanced Efficiency

The transformation of 1-iodo-4-nitrobenzene, particularly the reduction of its nitro group to form 4-iodoaniline (B139537), is a critical step in the synthesis of pharmaceuticals and other fine chemicals. Researchers are designing advanced catalytic systems to enhance the efficiency and selectivity of this reaction.

Recent studies have explored the use of bimetallic nanoparticles as highly effective catalysts. For instance, ruthenium-based nanoparticles promoted with other transition metals like iron (Ru-Fe) supported on alumina (B75360) spheres have demonstrated high conversion rates (up to 100%) and excellent selectivity for 4-iodoaniline in continuous flow hydrogenation processes. These systems are noted for their long-term stability, a crucial factor for industrial applications.

Another innovative approach involves the use of ionic liquid-mediated palladium (Pd) nanocatalysts. These catalysts have shown high efficacy in the reduction of nitroarenes, including derivatives of 1-iodo-4-nitrobenzene, and offer the advantage of being recyclable for multiple runs without significant loss of activity. researchgate.net The development of such heterogeneous catalysts is a key area of focus, as they can be easily separated from the reaction mixture, simplifying product purification and reducing waste. echemi.com

| Catalyst System | Support/Medium | Application | Key Findings |

| Ru-Fe Nanoparticles | Alumina (Al₂O₃) | Continuous flow hydrogenation of 1-iodo-4-nitrobenzene | High conversion (>99%) and selectivity to 4-iodoaniline; excellent long-term stability. |

| Ionic Liquid-Mediated Pd Nanocatalysts | Ionic Liquid | Reduction of nitroarenes | High efficiency and catalyst recyclability for up to eight runs. researchgate.net |

| AuPt/Monolayer Titanate Nanosheet | Monolayer H₁.₀₇Ti₁.₇₃O₄·H₂O Nanosheets | Photocatalytic hydrogenation of halonitrobenzenes | High conversion (>99%) and selectivity (>99%) for haloanilines under ambient conditions. fishersci.com |

Exploration of Sustainable and Environmentally Benign Methodologies

In line with the principles of green chemistry, significant effort is being directed towards developing more sustainable methods for reactions involving 1-iodo-4-nitrobenzene. A notable trend is the move away from harsh reaction conditions and toxic reagents.

One such advancement is the use of photocatalysis. For example, a multifunctional catalyst comprising gold-platinum (AuPt) bimetallic nanoclusters supported on monolayer titanate nanosheets has been shown to effectively catalyze the hydrogenation of halonitrobenzenes to haloanilines using ammonium (B1175870) formate (B1220265) as a hydrogen source and methanol (B129727) as a solvent under ambient light and temperature. fishersci.com This method avoids the need for high-pressure hydrogen gas, making the process inherently safer and more environmentally friendly. fishersci.com

The use of water as a solvent is another key aspect of sustainable chemistry. Research into the reductive dimerization of nitrosobenzenes (a related class of compounds) has highlighted the use of N,N-diisopropylethylamine (DIPEA) as a catalyst in water, providing a transition-metal-free and economical route to azoxybenzenes. prepchem.com While this example does not directly involve 1-iodo-4-nitrobenzene, it showcases the potential for developing aqueous-based synthetic routes for related nitro and nitroso compounds.

Expanding Synthetic Scope and Selectivity

Beyond improving existing transformations, researchers are focused on developing entirely new reactions and gaining precise control over the outcomes of these reactions.

Development of Novel Reactions and Transformations

1-Iodo-4-nitrobenzene serves as a key starting material for a variety of synthetic transformations. solubilityofthings.comfishersci.ca It is a precursor for hypervalent iodine species, which are versatile oxidizing agents used in selective C–H functionalization and the synthesis of heterocyclic compounds.

Recent research has also demonstrated its use in novel coupling reactions. For example, palladium-catalyzed cyanation reactions using potassium ferrocyanide as a non-toxic cyanide source have been developed. researchgate.net These reactions can be enhanced by visible light irradiation, offering a milder alternative to traditional methods that often require harsh conditions. researchgate.net

Advanced Strategies for Regioselectivity and Stereoselectivity Control

Controlling the regioselectivity and stereoselectivity of reactions is paramount in synthesizing complex target molecules with specific three-dimensional arrangements. reddit.com In reactions involving substituted benzenes like 1-iodo-4-nitrobenzene, regioselectivity determines which position on the aromatic ring is involved in the reaction.

For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group directs incoming nucleophiles to specific positions on the benzene (B151609) ring. Understanding and controlling these electronic effects are crucial for achieving the desired product.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration, particularly when creating chiral molecules. reddit.com While 1-iodo-4-nitrobenzene itself is achiral, it is used in the synthesis of chiral products. thermofisher.com For example, it is used in the formulation of new arylisoquinolones with anti-inflammatory activity, which may possess chiral centers. chemicalbook.com Future research will likely focus on the development of chiral catalysts that can induce stereoselectivity in reactions involving 1-iodo-4-nitrobenzene, leading to the efficient synthesis of enantiomerically pure compounds. thermofisher.com

Advanced Materials and Nanotechnology Integration

The unique properties of 1-iodo-4-nitrobenzene make it an interesting candidate for the development of advanced materials and for integration into nanotechnology. solubilityofthings.com Its ability to self-assemble and form ordered structures is a particularly promising area of research.

Studies have shown that 1-iodo-4-nitrobenzene molecules can form nanowires on graphite (B72142) surfaces. psu.edu These nanowires can range from hundreds of nanometers to a couple of microns in length. The formation is proposed to occur through the interaction between the nitro group of one molecule and the iodine atom of an adjacent molecule, creating a four-membered ring that links the molecules into a wire-like structure. psu.edu These molecular wires then assemble into nanowires through van der Waals forces. psu.edu The potential to construct such one-dimensional nanostructures opens up possibilities for their application in nanoscale electronic and optoelectronic devices. psu.edu

The integration of 1-iodo-4-nitrobenzene into more complex material architectures is an active area of investigation. Its role as a building block in the synthesis of polymers and other materials with specific electronic or optical properties is of significant interest to materials scientists. solubilityofthings.com

Tailoring Material Properties through Nanostructure Design

The properties of materials are intrinsically linked not only to their chemical composition but also to their physical form. In the realm of nanomaterials, the ability to control the morphology of a substance is paramount for unlocking its potential applications. Research into 1-Iodo-4-nitrobenzene has demonstrated its capacity to form one-dimensional nanostructures, specifically nanowires, on solid substrates.

Detailed research findings have shown that 1-Iodo-4-nitrobenzene molecules can construct nanowires on a graphite surface. These nanowires exhibit a range of geometric sizes, with lengths extending from hundreds of nanometers up to a few micrometers and diameters varying from a few to tens of nanometers. The formation of these nanowires is attributed to the interaction between adjacent 1-Iodo-4-nitrobenzene molecules, where the nitro group (specifically, the two oxygen atoms and one nitrogen atom) and the iodine atom of a neighboring molecule form a four-membered ring. This interaction facilitates the construction of molecular wires along the molecular axis. These molecular wires then assemble into nanowires through van der Waals forces.

The ability to create such one-dimensional nanostructures from an organic molecule like 1-Iodo-4-nitrobenzene is significant. One-dimensional nanomaterials are of particular interest due to their low dimensionality and high aspect ratio, which can lead to highly unusual physical properties. While much of the focus in nanomaterials has been on inorganic substances, organic materials offer distinct advantages, including their synthetic versatility and the ability to be polyfunctionalized, allowing for the fine-tuning of their electronic, optical, and chemical properties.

| Nanostructure Parameter | Observed Dimensions |

| Length | Hundreds of nanometers to a few micrometers |

| Diameter | A few nanometers to a few tens of nanometers |

| Substrate | Graphite |

| Assembly Mechanism | Formation of four-membered rings between adjacent molecules |

This table summarizes the observed dimensions and assembly characteristics of 1-Iodo-4-nitrobenzene nanowires.

Integration into Advanced Functional Materials and Devices

The development of one-dimensional organic nanomaterials from 1-Iodo-4-nitrobenzene opens up future possibilities for their integration into a variety of advanced functional materials and devices. The peculiar electronic and optical properties of organic materials make them attractive for applications in nanoscale electronics and optoelectronics.

The nanowires formed by 1-Iodo-4-nitrobenzene are envisioned to have potential applications as electrical and optical materials. For instance, conducting polymer nanotubes, which share the one-dimensional characteristic, have been explored for use in electronic devices such as batteries, capacitors, and light-emitting diodes. The nanowires of 1-Iodo-4-nitrobenzene could potentially be investigated for similar roles.

Future research directions will likely focus on several key areas:

Conductivity and Electronic Properties: A thorough characterization of the electrical conductivity of the 1-Iodo-4-nitrobenzene nanowires is a crucial next step. Understanding how the molecular arrangement within the nanowires affects charge transport will be essential for their application in electronic circuits or as conductive fillers in composite materials.

Optical and Optoelectronic Applications: The optical properties of these nanostructures, such as their absorption and emission spectra, need to be investigated. This could lead to their use in photodetectors, optical switches, or as components in light-emitting devices.

Sensor Technology: The high surface area-to-volume ratio of nanowires makes them excellent candidates for chemical and biological sensors. The functional groups on the 1-Iodo-4-nitrobenzene molecule could be modified to create specific binding sites for target analytes, where a binding event could be transduced into a measurable electrical or optical signal.

Hierarchical Assembly: Future work may explore the self-assembly of these nanowires into more complex, hierarchical structures. By controlling the growth conditions, it may be possible to create three-dimensional networks of nanowires with tailored porosity and functionality for applications in catalysis or as scaffolds for tissue engineering.

The integration of these nanostructures into functional devices will require the development of techniques for their precise placement and interconnection on a substrate. This remains a significant challenge in the field of nanotechnology but is an active area of research.

| Potential Application | Rationale |

| Nanoelectronics | The one-dimensional structure could serve as wires or components in nanoscale circuits. |

| Optoelectronics | The inherent optical properties of the organic molecule could be harnessed for light-based technologies. |

| Sensors | High surface area and potential for functionalization make them suitable for detecting chemical or biological species. |

| Advanced Composites | Incorporation into polymer matrices could enhance the electrical or mechanical properties of the bulk material. |

This table outlines the potential future applications of 1-Iodo-4-nitrobenzene-based nanostructures and the scientific reasoning behind them.

Q & A

Basic: What safety protocols are recommended for handling 1-Iodo-4-nitrosobenzene in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, safety goggles, and face shields to prevent skin/eye contact .

- Ventilation: Use a fume hood to avoid inhalation of vapors or dust. Install local exhaust systems for large-scale reactions .

- Waste Disposal: Segregate waste in labeled, airtight containers. Collaborate with certified waste management agencies for halogenated organic compound disposal .

- Emergency Measures: Ensure access to safety showers and eye-wash stations. For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact .

Basic: What spectroscopic and analytical methods are effective for characterizing this compound?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm aromatic proton environments and iodine/nitroso substituent effects. Coupling constants help distinguish para-substitution .

- IR Spectroscopy: Identify the nitroso (N=O) stretch near 1500–1600 cm and C-I stretches at ~500 cm .

- Mass Spectrometry: High-resolution MS (HRMS) detects molecular ion peaks and fragmentation patterns (e.g., loss of NO or I groups) .

- Elemental Analysis: Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to verify purity .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

Answer:

- Cross-Validation: Compare data from multiple techniques (e.g., differential scanning calorimetry (DSC), combustion calorimetry) .

- Purity Assessment: Use HPLC or GC-MS to confirm sample homogeneity. Impurities (e.g., residual solvents) skew thermodynamic measurements .

- Reference Standards: Validate against NIST-certified data for structurally similar compounds (e.g., nitrosobenzene derivatives) .

Table 1: Example Thermodynamic Data for Nitroso Compounds (Hypothetical)

| Compound | ΔfH°solid (kJ/mol) | Method | Source |

|---|---|---|---|

| Nitrosobenzene | +68.2 | Combustion Calorimetry | |

| 4-Iodonitrosobenzene* | +72.5 (est.) | Computational |

*Estimated based on additive group contributions.

Advanced: What experimental design considerations are critical for studying nitroso group reactivity in this compound?

Answer:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the nitroso group to nitro .

- Kinetic Monitoring: Use in situ UV-Vis or Raman spectroscopy to track reaction progress (e.g., dimerization or redox behavior) .

- Solvent Selection: Avoid protic solvents (e.g., water, alcohols) that may protonate the nitroso group. Prefer dry DCM or THF .

- Control Experiments: Include iodine-free analogs (e.g., nitrosobenzene) to isolate substituent effects .

Advanced: How can researchers assess environmental stability and degradation pathways of this compound?

Answer:

- Photolysis Studies: Expose the compound to UV light and analyze degradation products (e.g., iodide ions via ion chromatography) .

- Microbial Degradation: Use soil slurry assays under aerobic/anaerobic conditions to track iodine speciation (e.g., I, IO) .

- Redox Profiling: Employ cyclic voltammetry to evaluate nitroso group reduction potentials and iodine’s role in electron transfer .

Basic: What are the key challenges in synthesizing this compound?

Answer:

- Nitrosation Conditions: Optimize acidic media (e.g., HCl/NaNO) to introduce the nitroso group without over-oxidizing to nitro .

- Iodination Methods: Use directed ortho-metallation (DoM) or Ullmann coupling for regioselective iodine introduction .

- Purification: Separate by column chromatography (silica gel, hexane/EtOAc eluent) to remove polar byproducts .

Advanced: How should researchers address conflicting data in the redox behavior of this compound?

Answer:

- Electrochemical Validation: Perform controlled-potential electrolysis to isolate redox intermediates (e.g., nitroso → hydroxylamine) .

- pH-Dependent Studies: Test reactivity across pH ranges to identify conditions favoring iodine or nitroso redox pathways .

- Theoretical Modeling: Use DFT calculations to predict redox potentials and compare with experimental results .

Key Recommendations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.